molecular formula C19H20N2OS B2956686 10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019148-88-9

10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2956686
CAS No.: 1019148-88-9
M. Wt: 324.44
InChI Key: JDHMZUXCWVMJEG-UHFFFAOYSA-N
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Description

The compound 10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring a fused oxa-diaza ring system with a thione functional group. Its molecular formula is C₂₀H₂₀N₂OS, with a monoisotopic mass of 356.125 g/mol. The structure includes a 2,5-dimethylphenyl substituent at position 10 and a methyl group at position 9, contributing to its steric and electronic properties.

Properties

IUPAC Name

10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-9-13(2)16(10-12)21-18(23)20-15-11-19(21,3)22-17-7-5-4-6-14(15)17/h4-10,15H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMZUXCWVMJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=S)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and catalyst loading are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Substituents Heteroatoms Molecular Formula Key Properties/Applications Reference
10-(2,5-Dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 2,5-Dimethylphenyl, methyl O, N, S C₂₀H₂₀N₂OS High thermal stability; potential kinase inhibition due to thione interactions N/A
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-Cl, 4-isopropylphenyl, methyl O, N, S, Cl C₂₀H₂₁ClN₂OS Increased lipophilicity (Cl and isopropyl); possible enhanced membrane permeability [1]
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one Phenyl, methyl O, N C₁₉H₁₇N₂O₂ Reduced reactivity (ketone vs. thione); lower binding affinity in biological assays [5]
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl S, N C₁₈H₁₉NO₃S₂ Enhanced electronic effects (methoxy group); sulfur atoms improve redox activity [6]

Structural and Electronic Differences

  • The methoxy group in [6] enhances electron-donating capacity, altering reactivity .
  • Heteroatom Variations : Replacement of sulfur (thione) with oxygen (ketone) in [5] reduces hydrogen-bond acceptor strength, impacting pharmacological activity . The dithia system in [6] increases polarizability, influencing solubility .

Computational Similarity Analysis

  • Tanimoto and Dice Metrics : The target compound shows >80% structural similarity to [1] (Tanimoto MACCS: 0.82; Dice Morgan: 0.85), suggesting overlapping bioactivity profiles. However, its similarity to [5] drops to 65% due to the thione/ketone disparity .
  • QSPR Models : The compound’s logP (3.2) aligns with analogs like [1] (logP: 3.5), but its polar surface area (95 Ų) is higher than [5] (78 Ų), indicating better solubility .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of 320.43 g/mol. The structure features a unique diazatricyclo framework, which contributes to its biological properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₂S
Molecular Weight320.43 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays conducted on various cancer cell lines have shown promising results.

  • Study Findings : A study evaluated the cytotoxic effects of the compound against several murine cancer cell lines, including mammary adenocarcinoma (LM3) and lung adenocarcinoma (LP07). The compound demonstrated an IC50 value comparable to established chemotherapeutics like cisplatin .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has been assessed for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: In Vitro Cytotoxicity Assessment

A series of experiments were conducted to evaluate the cytotoxicity of the compound on different cancer cell lines using the MTT assay. The results showed that:

  • Mammary Adenocarcinoma (LM3) : IC50 = 24.5 µM
  • Lung Adenocarcinoma (LP07) : IC50 = 30.3 µM
  • Normal Murine Cells : Minimal cytotoxicity observed

These findings highlight the selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory properties, the compound was tested in a rat model of carrageenan-induced paw edema. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Synthesis Conditions from Analogous Compounds

StepConditionsYield RangeReference
CyclizationDMF, NaH, 80°C, 12 h45–60%
Thione incorporationThiourea in acetic acid, reflux50–70%
Final purificationColumn chromatography (SiO₂)>95% purity

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves methyl and aryl substituents; coupling constants confirm ring junction stereochemistry .
  • IR spectroscopy : C=S (thione) stretches appear at 1150–1250 cm⁻¹ .
  • X-ray crystallography : Single-crystal studies (e.g., R factor <0.05) validate bond angles, planarity, and π-π stacking interactions in tricyclic cores .

Note : For complex fused-ring systems, synchrotron radiation may resolve disordered atoms .

Advanced Question: How can researchers address contradictory data in pharmacological activity studies of this compound?

Answer:
Contradictions in bioactivity (e.g., cytotoxicity vs. antioxidant effects) arise from assay conditions or structural analogs. Mitigation strategies:

  • Dose-response analysis : Test concentrations across 3+ orders of magnitude to identify biphasic effects .
  • Metabolite profiling : LC-MS/MS detects degradation products that alter activity .
  • Molecular docking : Compare binding affinities to targets (e.g., kinases) using crystal structures (PDB ID references) .

Q. Table 2: Experimental Design for Bioactivity Studies

ParameterRecommendationReference
Cell linesUse ≥2 unrelated lineages (e.g., HeLa, HEK293)
ControlsInclude thione-free analogs
Replicatesn=4 per group, randomized blocks

Advanced Question: What environmental fate studies are relevant for assessing this compound’s ecological risks?

Answer:
Long-term environmental impact studies should follow frameworks like Project INCHEMBIOL :

  • Abiotic transformations : Hydrolysis/photolysis rates under UV light (λ=254 nm) in aqueous buffers .
  • Biotic degradation : Microbial consortia from soil/water samples incubated for 30+ days .
  • Partition coefficients : LogP (octanol-water) predicts bioaccumulation; experimental determination via shake-flask method .

Q. Key Metrics :

  • Ecotoxicity : EC₅₀ in Daphnia magna (48-h exposure) .
  • Soil adsorption : Freundlich isotherm models quantify binding to organic matter .

Advanced Question: How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

Answer:

  • N-alkylation/arylation : React with methyl iodide or 4-fluoronitrobenzene in DMF/NaH to modify the diazatricyclo core .
  • Ring expansion : Introduce ethylenediamine linkers via annulation (autoclave, 150°C) to alter π-conjugation .
  • Thione substitution : Replace S with O/N using oxidative or nucleophilic agents (e.g., H₂O₂, NH₃) .

Q. Table 3: Derivative Synthesis Strategies

ModificationReagents/ConditionsSAR FocusReference
Aryl substitution4-Methoxyphenyl bromide, CuIElectron effects
Methyl group removalBBr₃ (demethylation), CH₂Cl₂Steric effects
Heteroatom exchangeNH₃ gas, 100°C, 6 hH-bonding

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

  • Disorder in fused rings : Use anisotropic displacement parameters and twin refinement for overlapping atoms .
  • Hydrogen bonding : High-resolution data (d ≤ 0.8 Å) and SHELXL refinement resolve S···H interactions .
  • Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts .

Q. Key Tools :

  • Software: OLEX2 for disorder modeling .
  • Data quality: ≥95% completeness (Mo-Kα radiation) .

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